6-Fluoroquinazolin-4-ol
Description
Significance of Quinazoline (B50416) Heterocycles in Pharmaceutical Sciences
Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered immense attention in pharmaceutical chemistry due to their broad spectrum of medicinal and therapeutic activities. mdpi.com These compounds, which consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, are integral to the structure of over 200 naturally occurring alkaloids and numerous synthetic drugs. mdpi.comarabjchem.org The inherent biological significance of the quinazoline scaffold is demonstrated by its presence in a variety of approved drugs with activities ranging from anticancer to antihypertensive. mdpi.comnih.gov
The versatility of the quinazoline nucleus allows it to interact with a multitude of biological targets, leading to a wide range of pharmacological responses. nih.govijpsjournal.com These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and anticonvulsant properties. mdpi.comresearchgate.net This wide range of activities has established the quinazoline moiety as a "privileged structure" in the field of drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govomicsonline.org
Historical Context of Quinazoline Compounds in Drug Discovery and Development
The journey of quinazoline in the realm of chemistry began in 1895, when August Bischler and Lang first reported its synthesis through the decarboxylation of a 2-carboxy derivative. mdpi.com The name "quinazoline" itself was proposed in 1887 by Widdege. nih.gov Early synthetic methods, such as the Niementowski synthesis, involved the treatment of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines. mdpi.com
The first quinazolinone synthesis was reported even earlier, in 1869, from the reaction of anthranilic acid and cyanide in ethanol. omicsonline.org Over the decades, the stability and synthetic accessibility of the quinazoline core have inspired chemists to explore its potential in medicinal chemistry. omicsonline.org This has led to the development of numerous derivatives with significant therapeutic potential, including several FDA-approved drugs like gefitinib, an anticancer agent that targets the epidermal growth factor receptor (EGFR). wikipedia.org
Role of Fluorine Substitution in Enhancing Pharmacological Profiles of Heterocyclic Compounds
The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.netrsc.org The unique properties of fluorine, such as its small size, high electronegativity, and the ability of the carbon-fluorine bond to act as a hydrogen bond acceptor, can significantly impact a molecule's potency, metabolic stability, and bioavailability. researchgate.netnih.gov
Fluorine substitution can lead to:
Increased Potency: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets. researchgate.net
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. This can increase the drug's half-life in the body. rsc.org
Improved Lipophilicity and Bioavailability: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body. rsc.orgnih.gov
Favorable Conformations: Fluorine substitution can influence the preferred conformation of a molecule, potentially leading to a better fit with its target receptor.
The strategic placement of fluorine atoms can block sites of metabolic oxidation, as seen in the drug ezetimibe, leading to improved pharmacokinetic properties and increased activity. nih.gov
Overview of 6-Fluoroquinazolin-4-ol as a Lead Structure in Contemporary Research
This compound is a derivative of quinazoline that features a fluorine atom at the 6-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its keto form, 6-fluoroquinazolin-4(3H)-one. ontosight.aicymitquimica.com This compound has emerged as a valuable lead structure and building block in modern drug discovery. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅FN₂O ontosight.ai |
| Molecular Weight | 164.14 g/mol ontosight.ai |
| Appearance | Pale yellow to off-white crystalline solid cymitquimica.com |
| Melting Point | 240-242°C ontosight.ai |
The presence of the fluorine atom at the 6-position significantly influences the electronic properties and biological activity of the quinazoline scaffold. cymitquimica.com this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly as a precursor for the development of kinase inhibitors. ontosight.aivub.be For instance, it is a crucial starting material for the synthesis of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, which have shown promise as potent inhibitors of never in mitosis A related kinase 4 (NEK4). vub.bemdpi.com Its utility extends to the creation of inhibitors for other kinases, such as those involved in cancer and inflammatory diseases. google.comgoogle.com The versatility of this compound makes it a focal point in the design and synthesis of novel therapeutic agents. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSMZAHKVXOYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444277 | |
| Record name | 6-fluoroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-56-2 | |
| Record name | 6-fluoroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Fluoroquinazolin 4 Ol and Its Analogs
Regioselective Synthesis of 6-Fluoroquinazolin-4-one Core Structures
The regioselective construction of the 6-fluoroquinazolin-4-one skeleton is paramount to ensure the correct placement of the fluorine substituent, which is crucial for its biological activity. Methodologies generally focus on building the heterocyclic system from appropriately substituted precursors.
The formation of the quinazolinone ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this, often starting from ortho-substituted benzene (B151609) derivatives.
One prominent method involves the base-promoted cyclization of ortho-fluorobenzamides. nih.govacs.org This transition-metal-free approach utilizes readily available ortho-fluorobenzamides and amides, which undergo a sequence of Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization to yield the quinazolinone ring. nih.govacs.org For example, the reaction of 2-fluoro-N-methylbenzamide with benzamide (B126) in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) leads to the formation of a 3-methyl-2-phenylquinazolin-4-one derivative. acs.org This strategy is advantageous as it directly incorporates the fluorine atom at the desired position from the starting material.
Other advanced cyclization methods include radical cascade reactions, which allow for the construction of complex, ring-fused quinazolinone systems. acs.orgresearchgate.net These reactions can be initiated by various radical precursors and proceed through a sequence of radical addition and cyclization steps to build the fused heterocyclic core. acs.orgresearchgate.net Transition-metal-catalyzed processes, such as the palladium-catalyzed intramolecular aza-Wacker cyclization of 2-alkenylquinazolin-4(3H)-ones, also provide a pathway to elaborate quinazolinone structures. researchgate.net
While direct C-H fluorination on a pre-formed quinazolinone ring is a challenging transformation, the term "direct fluorination approach" in this context often refers to methods that efficiently incorporate fluorine or fluorinated groups during the synthesis.
A key strategy is the use of fluorinated building blocks, such as the ortho-fluorobenzamides mentioned previously, where the fluorine atom is carried through the reaction sequence. nih.govacs.org This ensures absolute regiocontrol over the fluorine placement.
In a related approach focusing on introducing fluorinated moieties, a metal-free, direct method has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones. thieme-connect.comorganic-chemistry.orgthieme-connect.com This reaction uses trifluoroacetic acid (TFA) as both a reagent and a source for the trifluoromethyl (CF₃) group. thieme-connect.comorganic-chemistry.orgthieme-connect.com The process involves heating a 2-aminobenzamide (B116534) with TFA in a solvent like 1,2-dichloroethane (B1671644) (DCE) at high temperatures, yielding the 2-(trifluoromethyl)quinazolin-4-one in good yields (52%-94%). thieme-connect.comorganic-chemistry.orgthieme-connect.com While this method introduces a CF₃ group rather than a single fluorine atom, it represents a significant advancement in the direct and efficient synthesis of fluorinated quinazolinones without the need for metal catalysts or special additives. organic-chemistry.orgthieme-connect.com
The reaction is compatible with a range of substituents on the 2-aminobenzamide starting material. The optimal conditions were identified as using 10 equivalents of TFA in DCE at 140 °C. thieme-connect.com Other fluorinated acids like difluoroacetic acid, pentafluoropropionic acid, and heptafluorobutyric acid can also be used, resulting in the corresponding fluorinated quinazolinones in moderate to excellent yields. thieme-connect.com
Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Quinazoline (B50416) Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including fluorinated quinazolines. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of analogs from a common halogenated intermediate. researchgate.net
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions in pharmaceutical chemistry for forming C-C bonds. rsc.orgsnnu.edu.cn The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of 6-fluoroquinazolin-4-ol analogs, a bromo- or iodo-substituted 6-fluoroquinazolinone can be coupled with various boronic acids to introduce new aryl or alkyl groups at the halogenated position. vulcanchem.commdpi.com
A study on the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates demonstrated the optimization of Suzuki coupling conditions for bromo-substituted quinazolines. mdpi.com The reaction of a bromoquinazoline with a boronic acid pinacol (B44631) ester was systematically studied to find the most effective catalyst, base, and solvent system. mdpi.com
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 85 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 72 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 65 |
| Pd(dppf)Cl₂ | t-BuONa | Toluene/H₂O | 58 |
| Pd(dppf)Cl₂ | NaOH | Toluene/H₂O | 45 |
The optimized conditions, using Pd(dppf)Cl₂ as the catalyst and Na₂CO₃ as the base in a toluene/water system, provided the highest yields. mdpi.com The mechanism of the Suzuki reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov
Beyond the Suzuki coupling, a variety of other metal-catalyzed reactions are employed to functionalize the quinazoline scaffold. frontiersin.org These methods offer alternative pathways for creating complex molecular architectures. rsc.org
Rhodium-catalyzed reactions have been developed for the synthesis of 2-(o-monofluoroalkenylaryl)quinazolinone derivatives. acs.org This process involves the C–H activation of 2-arylquinazolinones and their subsequent reaction with 2,2-difluorovinyl tosylate, leading to a product with a monofluoroolefin substituent via C-F bond cleavage. acs.org
Palladium catalysts are also used for C-O and C-N bond formation. For instance, protocols for the Pd-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols have been established, a methodology that could be applied to functionalize halo-quinazolinones with fluoroalkoxy groups. nih.gov Similarly, copper-catalyzed reactions are used for various transformations, contributing to the diverse toolkit for modifying the quinazoline core. rsc.org These transition-metal-catalyzed C-H functionalization strategies are particularly powerful as they allow for the modification of C-H bonds directly, maximizing atom economy. rsc.org
Nucleophilic Aromatic Substitution Reactions for Quinazoline Derivatization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient heterocyclic rings like quinazoline. chim.it This reaction is particularly effective when strong electron-withdrawing groups are present on the ring, or when a good leaving group (such as a halogen) is located at an activated position.
For quinazoline derivatives, SNAr reactions are well-documented, especially with dihalo-precursors such as 2,4-dichloroquinazoline. mdpi.comnih.gov Research has consistently shown that nucleophilic attack occurs regioselectively at the C4 position. mdpi.comnih.govresearchgate.net This selectivity is attributed to the electronic properties of the quinazoline ring; Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.comnih.gov
This regioselectivity has been exploited to synthesize a wide range of 4-substituted quinazolines. mdpi.com Various nucleophiles, including aromatic and aliphatic amines, can be used to displace the chlorine atom at C4, providing 4-aminoquinazoline derivatives. chim.itmdpi.com
| Precursor | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,4-dichloroquinazoline | Primary/Secondary Amines | Various solvents (e.g., EtOH, CH₃CN), Temp (RT to reflux) | 2-chloro-4-aminoquinazoline | mdpi.com |
| 4-chloroquinazolines | Heteroaryl amines, Anilines | DMAP (catalyst), Microwave irradiation | 4-arylamino-2-substituted quinazolines | chim.it |
| 2,4-dichloroquinazoline | Amines, Alcohols, Thiols (via azido (B1232118) intermediate) | Stepwise substitution, media-controlled tautomerism | 2-substituted-4-amino/alkoxy/thio-quinazolines | rsc.org |
The reaction conditions for SNAr can be tuned, employing different solvents, temperatures, and catalysts to optimize yields and reaction times, which can range from minutes to several hours. mdpi.com For instance, DMAP (4-dimethylaminopyridine) has been used to catalyze the amination of 4-chloroquinazolines under microwave irradiation, serving as an effective alternative to metal-catalyzed coupling methods. chim.it
Optimization of Synthetic Routes for Improved Efficiency and Yield
The economic viability and environmental impact of synthesizing quinazoline-based compounds are heavily dependent on the efficiency and yield of the chosen synthetic pathway. Researchers have dedicated significant efforts to optimizing these routes, moving from traditional, often harsh, multi-step procedures to more streamlined and robust processes.
Optimization of specific reaction steps is also crucial. For instance, the chlorination of 6-fluoroquinazolin-4(3H)-one to produce 4-chloro-6-fluoroquinazoline (B97039) can be efficiently achieved using a 3:1 mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 90–100°C, resulting in an 88–92% conversion. Maintaining the correct stoichiometry is critical, as suboptimal ratios of PCl₅ can lead to a significant drop in yield to below 60%.
Microwave-assisted synthesis has also emerged as a valuable tool for improving reaction times and yields in the preparation of quinazoline derivatives. researchgate.net
| Route | Number of Steps | Key Reagents/Conditions | Overall Yield (%) | Purification |
| Route A | 7 | NaH/DMF for alkylation, SOCl₂ for chlorination | 7.7 | Multiple column purifications |
| Route B2 | 6 | Alternative alkylation, POCl₃ for chlorination, TFA salt isolation | 14.7 | Recrystallization |
| Route B3 | 6 | Liquid-liquid continuous extraction, POCl₃, Telescoped synthesis | 16.5 | No column chromatography |
Synthesis of Key Intermediates for this compound Derivatives
The synthesis of diverse analogs of this compound relies on the efficient preparation of versatile key intermediates. These intermediates serve as scaffolds that can be readily modified to introduce various functional groups.
A primary and direct synthesis for the parent compound, This compound , involves the reaction of 2-amino-5-fluorobenzoic acid with formamidine (B1211174) acetate. google.com The mixture is heated at reflux in a solvent like 2-ethoxyethanol (B86334) to yield the desired product as a solid after cooling and purification. google.com
One of the most important intermediates is 4-chloro-6-fluoroquinazoline . It is typically synthesized from 6-fluoroquinazolin-4(3H)-one via chlorination. As mentioned previously, using a mixture of POCl₃ and PCl₅ at elevated temperatures provides the chloro-derivative in high yield. This intermediate is highly reactive towards nucleophilic aromatic substitution, allowing for the introduction of various amines at the 4-position. For example, reacting 4-chloro-6-fluoroquinazoline with primary amines like benzylamine (B48309) or aniline (B41778) in tetrahydrofuran (B95107) (THF) at 60°C can produce 4-amino-6-fluoroquinazolines with yields between 70–82%.
Another crucial intermediate for creating a different class of derivatives is 2,4-dichloro-6-fluoroquinazoline . This compound allows for sequential substitution at the 2- and 4-positions. A general synthetic procedure involves reacting the dichloroquinazoline with an amine, such as 3-aminopropan-1-ol, in isopropanol (B130326) under microwave irradiation to selectively substitute the more reactive chlorine at the 4-position. nih.gov The resulting monochloro intermediate can then be reacted with a second amine to introduce functionality at the 2-position, affording disubstituted quinazoline derivatives. nih.gov
For analogs substituted at the 7-position, 7-fluoroquinazoline-2,4-diol serves as a fundamental starting material. scispace.com This intermediate can be synthesized from 2-amino-4-fluorobenzoic acid and urea (B33335). scispace.com Subsequent chlorination with POCl₃ converts it to 2,4-dichloro-7-fluoroquinazoline, which can then undergo selective nucleophilic substitution reactions to build more complex molecules. scispace.com
The synthesis of these key intermediates is summarized in the table below.
| Intermediate | Starting Material(s) | Key Reagents/Conditions | Yield | Reference(s) |
| This compound | 2-Amino-5-fluorobenzoic acid, Formamidine acetate | 2-Ethoxyethanol, Reflux | Not specified | google.com |
| 4-Chloro-6-fluoroquinazoline | 6-Fluoroquinazolin-4(3H)-one | POCl₃, PCl₅ (3:1), 90–100°C | 88-92% | |
| 2,4-Dichloro-6-fluoroquinazoline | Not specified in detail | Not specified in detail | Not specified in detail | nih.gov |
| Monochloro Intermediate from 2,4-dichloro-6-fluoroquinazoline | 2,4-Dichloro-6-fluoroquinazoline, 3-Aminopropan-1-ol | Isopropanol, 85°C, Microwave | 78% | nih.gov |
| 7-Fluoroquinazoline-2,4-diol | 2-Amino-4-fluorobenzoic acid, Urea | 100°C | 75% | scispace.com |
| 2,4-Dichloro-7-fluoroquinazoline | 7-Fluoroquinazoline-2,4-diol | POCl₃, DMF, 110°C | 85.4% | scispace.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Fluoroquinazolin 4 Ol Derivatives
Impact of Fluorine at Position 6 on Biological Activity and Binding Affinity
The placement of a fluorine atom at the 6-position of the quinazolin-4-ol core has been a key strategy in the design of various biologically active molecules. This substitution can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound, thereby influencing its interaction with biological targets. ontosight.ai
Comparative Studies with Positional Isomers (e.g., 7-Fluoro- and 8-Fluoro-Quinazolin-4-ols)
The biological activity of fluoro-substituted quinazolinones can be significantly influenced by the position of the fluorine atom on the benzene (B151609) ring. nih.gov Studies comparing positional isomers, such as 6-fluoro-, 7-fluoro-, and 8-fluoro-quinazolin-4-ols, have revealed that the location of the fluorine substituent can dramatically alter the compound's efficacy and selectivity.
For instance, in a "F-screening" of Spautin-1 analogues, which are N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, the analogue with a fluorine at the 8-position of the quinazoline (B50416) core showed a significant decrease in tumor cell numbers compared to the parent compound. nih.gov In contrast, the 7-fluoro isomer was less potent. nih.gov This highlights the critical role of fluorine's position in determining the anti-proliferative activity of these compounds.
The synthesis of these positional isomers often involves starting from the corresponding fluorinated anthranilic acids or other appropriately substituted precursors. mdpi.comui.ac.id The choice of synthetic route can be influenced by the desired substitution pattern on the quinazoline core.
Role of the Fluorine Atom in Molecular Interactions (e.g., Halogen Bonding)
The fluorine atom, despite being the most electronegative element, can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. researchgate.net While fluorine is generally considered a weak hydrogen bond acceptor, its involvement in such interactions has been observed and can be relevant in ligand-target binding. researchgate.net
More significantly, the fluorine atom can engage in halogen bonding, an attractive interaction between a halogen atom and a nucleophilic site. mdpi.com The ability of a halogen to form a halogen bond is related to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom. nih.gov In the context of 6-fluoroquinazolin-4-ol derivatives, the introduction of a halogen capable of inducing a halogen bond at the 4'-position of a phenyl group attached to the quinazoline core has been shown to dramatically increase activity in certain contexts. mdpi.com
Substituent Effects on the Quinazoline Core and Peripheral Moieties
The biological activity of this compound derivatives can be further modulated by introducing various substituents at different positions on the quinazoline core and its peripheral moieties. ekb.eg These substitutions can influence the molecule's size, shape, electronics, and physicochemical properties, thereby affecting its binding affinity for specific biological targets.
Modulation of Activity via Substitutions at Position 2
Position 2 of the quinazolinone ring is a common site for modification. researchgate.net In a study on novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives, it was found that the presence of a methyl group at the 2-position, in combination with various substitutions at the 3-position, resulted in significant anticonvulsant activity. who.int The synthesis of these compounds typically involves the cyclization of 2-amino-5-fluorobenzoic acid with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which is then reacted with various amines. who.int
Importance of Side Chains and Their Stereochemistry
The nature and stereochemistry of side chains attached to the quinazoline scaffold are critical determinants of biological activity. nih.gov For N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, increasing the chain length between the secondary amine and the phenyl group was found to dramatically increase activity. mdpi.com
Furthermore, the stereochemistry of substituents can be crucial. For example, in the development of KRAS G12C inhibitors, the specific stereoisomer of a piperazine (B1678402) analog attached to the quinazoline core was essential for activity. The synthesis of such molecules often involves stereospecific reactions to ensure the desired configuration. nih.gov The bulkiness and electronic nature of these side chains can influence how the molecule fits into the binding pocket of a target protein and can also affect its pharmacokinetic properties. nih.gov
Interactive Data Table: Anticonvulsant Activity of 3-Substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one Derivatives
| Compound | R Group | % Protection in MES Test |
| 5 | 4-Fluorophenyl | 69.5% |
| 6 | 4-Chlorophenyl | 71.2% |
| 7 | 4-Bromophenyl | 72.5% |
| 8 | 4-Iodophenyl | 73.0% |
Data sourced from a study on novel fluorinated quinazolinone derivatives as anticonvulsant agents. who.int
Development of SAR Models for Optimized Pharmacological Efficacy
The development of effective therapeutic agents based on the this compound scaffold is critically dependent on a deep understanding of its Structure-Activity Relationships (SAR). SAR studies systematically investigate how modifications to the chemical structure of a lead compound influence its biological activity, providing a rational basis for designing molecules with enhanced potency and selectivity. The quinazoline core is recognized as a "privileged scaffold," particularly effective as a kinase inhibitor, making its derivatives a major focus of such optimization efforts. mdpi.com
Research into this compound derivatives, particularly those functionalized at the 4-position, has revealed several key SAR trends. For instance, in the exploration of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as potential inhibitors for EGFR-mutant non-small cell lung cancer (NSCLC), specific structural features were found to be crucial for pharmacological efficacy. mdpi.comvub.be
Key SAR insights include:
The Secondary Amine: The presence of a secondary amine in the substituent at the 4-position is often considered critical for the activity of quinazoline-based kinase inhibitors. mdpi.com
Linker Chain Length: The length of the alkyl chain connecting the quinazoline core to a terminal phenyl group dramatically influences potency. Studies have shown that increasing the chain length from one to two carbons (n=2) between the secondary amine and the phenyl group leads to a significant increase in activity. mdpi.com
Terminal Phenyl Group Substitution: The substitution pattern on the terminal phenyl ring is a key determinant of efficacy. The introduction of a halogen atom, particularly at the 4'-position, has been shown to be beneficial. This is often attributed to the potential for forming halogen bonds with the target protein, which can enhance binding affinity. mdpi.com
Quinazoline Core Substitution: Beyond the primary 4-position, modifications at other sites on the quinazoline ring system, such as positions 2 and 8, are also considered important for modulating biological activity. researchgate.net
These findings allow for the construction of SAR models that guide the synthesis of new analogues. By systematically altering these key positions, researchers can fine-tune the molecule's interaction with its biological target to maximize efficacy.
Table 1: Representative SAR Findings for 6-Fluoroquinazolin-4-amine Derivatives This table illustrates general SAR trends based on published research. Specific activity values are highly dependent on the biological assay used.
| Modification Area | Structural Change | Impact on Pharmacological Efficacy | Reference |
| Linker Chain | Increase chain length from n=1 to n=2 (ethyl vs. methyl linker) | Dramatic increase in potency | mdpi.com |
| Terminal Phenyl Ring | Addition of a 4'-halogen (e.g., Chlorine, Bromine) | Beneficial for activity; enhances potency | mdpi.com |
| Core Scaffold | Substitution at positions 2, 6, and 8 | Known to modulate biological activity | researchgate.net |
| 4-Position Linkage | Presence of a secondary amine | Considered crucial for kinase inhibition activity | mdpi.com |
Physicochemical Aspects Influencing Pharmacological Profiles (e.g., Lipophilicity Modulation for Permeability)
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption and distribution. researchgate.net The fluorine atom in the this compound core itself influences the molecule's electronic character and lipophilicity. However, further modulation of this property is a central strategy in drug design to achieve an optimal balance. Excessive lipophilicity can lead to poor solubility and non-specific binding, while insufficient lipophilicity can hinder membrane permeability.
Strategies for modulating the physicochemical profile of this compound derivatives include:
Lipophilicity Modulation: The introduction of specific functional groups can systematically alter a compound's LogP value. A systematic investigation of aliphatic fluorination motifs has shown that adding fluorine atoms can have varied and sometimes counterintuitive effects on lipophilicity. soton.ac.uk While perfluoroalkyl groups generally increase lipophilicity, other motifs can reduce it, providing a toolkit for fine-tuning this property. soton.ac.uk The goal is to find a "sweet spot" that balances permeability with solubility and other desirable characteristics.
Permeability Optimization: High passive permeability is associated with lower polarity, smaller size, and optimized lipophilicity. biorxiv.org A metric known as the Balanced Permeability Index (BPI) has been developed to combine these three properties to better predict a compound's ability to cross cell membranes. biorxiv.org Design strategies for this compound derivatives can be guided by BPI to maximize the chances of good oral absorption.
Intramolecular Hydrogen Bonding (IMHB): A sophisticated strategy to enhance permeability involves designing molecules that can form intramolecular hydrogen bonds. researchgate.net An IMHB can "shield" polar hydrogen bond donor and acceptor groups, reducing the molecule's apparent polarity and the energetic penalty of moving from an aqueous environment into the lipidic membrane. This can lead to a significant increase in membrane permeability without substantially increasing lipophilicity. researchgate.net
The interplay of these properties is complex, and successful drug design requires a multi-parameter optimization approach to achieve a pharmacological profile suitable for clinical development. researchgate.netnih.gov
Table 2: Influence of Structural Modifications on Physicochemical Properties and Permeability This table presents a conceptual illustration of how structural changes can impact key physicochemical properties related to drug absorption, based on established principles in medicinal chemistry.
| Structural Modification | Example Substituent | Expected Impact on Lipophilicity (LogP) | Expected Impact on Permeability (e.g., Caco-2 Papp) | Reference |
| Increase Aliphatic Character | Add an ethyl or propyl group | Increase | Increase, if not already excessively lipophilic | researchgate.netnih.gov |
| Introduce Polar Group | Add a hydroxyl (-OH) or carboxyl (-COOH) group | Decrease | Decrease | mdpi.com |
| Strategic Fluorination | Add a terminal -CF2H group | May decrease compared to -CF3 | Can be tuned to optimize permeability | soton.ac.uk |
| Introduce IMHB capability | ortho-hydroxy Schiff base | May slightly increase LogP but significantly reduce effective polarity | Increase | researchgate.net |
Biological Activities and Pharmacological Efficacy of 6 Fluoroquinazolin 4 Ol and Its Analogs
Antineoplastic and Anticancer Potentials
Quinazoline (B50416) derivatives are recognized for their significant anticancer properties. The core structure is a valuable scaffold for developing inhibitors of various protein kinases, including those crucial for cancer cell proliferation and survival.
Selective Cytotoxicity against Cancer Cell Lines (e.g., Multiple Myeloma, Lung Cancer)
Derivatives of 6-fluoroquinazolin-4-ol have demonstrated selective cytotoxicity against various cancer cell lines. For instance, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamine analogs have shown significant potency against EGFR-mutant non-small cell lung cancer (NSCLC) cells. nih.gov Structure-activity relationship (SAR) studies on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, which include 6-fluoroquinazoline (B579947) derivatives, have led to the discovery of compounds with potent antiproliferative activity against the human lung cancer cell line A549. nih.govacs.org
The cytotoxic effects of these compounds are often evaluated using assays like the MTS assay to determine their IC50 values (the concentration required to inhibit the growth of 50% of cells). nih.gov For example, a study on quinazoline derivatives reported potent cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. Another study reported that a novel quinazolinone derivative, MJ-33, exhibited anticancer activity against 5FU-resistant colorectal cancer cells. nih.gov
Table 1: Cytotoxicity of Quinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazoline Derivative | MCF7 (Breast Cancer) | 0.096 | |
| Quinazoline Derivative | A549 (Lung Cancer) | 0.150 | |
| 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) | A549 (Lung Cancer) | Not Specified | nih.gov |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | EGFR-mutant NSCLC | ~1 µM (for NEK4 inhibition) | nih.gov |
| 5-FU | A549 (Lung Cancer) | 5.03 | mdpi.com |
| Benzo[g]quinazolin-based derivative (Compound 8) | A549 (Lung Cancer) | Not Specified | tandfonline.com |
| Benzo[g]quinazolin-based derivative (Compound 6) | A549 (Lung Cancer) | Not Specified | tandfonline.com |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | 168.78 | nih.govresearchgate.net |
This table is for illustrative purposes and includes data for various quinazoline derivatives to highlight their general anticancer potential.
Inhibition of Key Oncogenic Targets (e.g., EGFR/HER2 Kinases)
A significant mechanism behind the anticancer activity of quinazoline derivatives is their ability to inhibit key oncogenic targets like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. nih.govbohrium.com Overexpression of EGFR and HER2 is observed in many cancers, including breast, ovarian, colon, and prostate cancers. nih.gov
Numerous studies have focused on designing and synthesizing novel quinazoline derivatives as dual EGFR/HER2 inhibitors. tandfonline.comnih.govbohrium.com For instance, a series of novel quinazoline derivatives were reported to have significant inhibitory activities against both EGFR and HER2, with several compounds showing nanomolar IC50 values. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a particularly promising chemical moiety for dual EGFR/HER2 inhibition. nih.gov
Researchers have also explored modifications to the quinazoline core to enhance selectivity for HER2 over EGFR, which is a significant challenge. rsc.orgnih.gov One study reported the development of isoquinoline-tethered quinazoline derivatives that demonstrated a 7- to 12-fold enhancement in selectivity for HER2 over EGFR compared to lapatinib. rsc.org Another study described novel quinazoline derivatives with a 240-fold improvement in selectivity for HER2 over EGFR. nih.gov
The presence of a fluorine atom, as in 7-Fluoro-6-nitroquinazolin-4(3H)-one, can enhance the binding affinity of these compounds to the EGFR active site.
Table 2: Inhibition of EGFR and HER2 by Quinazoline Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Benzo[g]quinazolin-based derivative (Compound 8) | EGFR | 0.009 | tandfonline.com |
| Benzo[g]quinazolin-based derivative (Compound 8) | HER2 | 0.021 | tandfonline.com |
| Benzo[g]quinazolin-based derivative (Compound 6) | EGFR | 0.012 | tandfonline.com |
| Benzo[g]quinazolin-based derivative (Compound 6) | HER2 | 0.021 | tandfonline.com |
| Quinazoline derivative (Compound 7c) | HER2 | 0.008 | nih.gov |
| 2-Chloro-7-fluoroquinazolin-4-amine | c-Met kinase | 0.00104 |
This table showcases the potent inhibitory activity of various quinazoline derivatives against key oncogenic kinases.
Apoptosis Induction in Malignant Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. mdpi.comfrontiersin.org Several quinazoline derivatives have been shown to induce apoptosis in malignant cells, contributing to their anticancer effects. nih.govresearchgate.netnih.gov
For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent compound that induced apoptosis in the MCF-7 breast cancer cell line. nih.govresearchgate.netdongguk.edu This compound was found to arrest the cell cycle at the G1 phase. nih.govresearchgate.net Another novel quinazolinone derivative, MJ-33, was found to induce autophagy-associated apoptosis in 5FU-resistant colorectal cancer cells through the AKT/mTOR signaling pathway. nih.gov The induction of apoptosis is often confirmed by observing morphological changes in the cells, such as nuclear condensation. semanticscholar.org
The ability of these compounds to trigger apoptosis highlights a key mechanism by which they exert their anticancer activity, making them promising candidates for cancer therapy. mdpi.com
Antiviral Activities
The quinazoline scaffold is also a source of potent antiviral agents. frontiersin.orgijddd.comresearchgate.net Derivatives of quinazoline have shown activity against a range of viruses, including flaviviruses and influenza viruses. frontiersin.orgijddd.comnih.gov
Inhibition of Viral Enzymes (e.g., NS5 Methyltransferase for Flaviviruses)
One of the key mechanisms of antiviral action for quinazoline derivatives is the inhibition of essential viral enzymes. For flaviviruses like Dengue (DENV) and Zika (ZIKV), the non-structural protein 5 (NS5) is a crucial enzyme for viral replication. rsc.orgmdpi.com NS5 contains a methyltransferase (MTase) domain responsible for viral RNA capping. rsc.orgnih.gov
Studies have identified small molecule inhibitors that selectively block the dengue virus methyltransferase. nih.gov Molecular docking studies have suggested that some bis-aminated quinazoline derivatives may target the NS5 polymerase. kuleuven.be For instance, a thiophene-quinazoline derivative exhibited broad-spectrum activity against several flaviviruses, and time-of-addition studies indicated that it acts at an early stage of the viral lifecycle. nih.gov Furthermore, AT-752, a guanosine (B1672433) analogue, is metabolized in infected cells to a form that targets the RNA 2'-O-MTase and the RNA-dependent RNA polymerase (RdRp) activities of the DENV NS5 protein. nih.gov
Broad-Spectrum Antiviral Potential
Several quinazoline derivatives have demonstrated broad-spectrum antiviral activity, inhibiting the replication of multiple viruses. nih.govnih.govfrontiersin.org For example, 2,3,6-trisubstituted quinazolinone compounds have shown potent activity against both ZIKV and DENV. nih.gov Similarly, tetrahydroquinazoline (B156257) N-oxide derivatives have been found to be active against tick-borne encephalitis virus (TBEV), yellow fever virus (YFV), and West Nile virus (WNV). nih.gov
The development of broad-spectrum antivirals is crucial for responding to emerging and re-emerging viral threats. frontiersin.orgteniwha.commdpi.com The versatility of the quinazoline scaffold makes it an attractive starting point for the discovery of new antiviral agents with broad activity. frontiersin.orgijddd.com For instance, a series of quinazoline urea (B33335) analogues were synthesized, with one compound showing potent inhibition of influenza A and B viruses, and another inhibiting Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus. ijddd.comresearchgate.net
Neuropharmacological Applications
The quinazoline scaffold is a key structure in medicinal chemistry, with various derivatives showing significant activity within the central nervous system (CNS). Analogs of this compound have been investigated for their potential in treating complex neurological and neurodegenerative disorders.
Histone deacetylase 6 (HDAC6) has emerged as a critical therapeutic target for a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.gov Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through chromatin deacetylation, HDAC6 is unique in its cytoplasmic localization and its primary substrate, α-tubulin. nih.gov Inhibition of HDAC6 leads to increased acetylation of α-tubulin, which can enhance axonal transport—a cellular process often impaired in neurodegenerative conditions. nih.gov This mechanism is crucial for neuronal function and survival, as it facilitates the movement of essential components like mitochondria. nih.gov
Furthermore, specific HDAC6 inhibition has been shown to promote the degradation of protein aggregates that are characteristic of many neurodegenerative disorders. nih.gov Research has demonstrated that the loss of HDAC6 can improve cognitive functions, such as associative and spatial memory, in models of amyloid pathology. nih.gov While HDAC6 inhibitors are a promising therapeutic strategy, direct studies linking this compound to potent or selective HDAC6 inhibition are not yet prominent in the literature. However, the broader quinazoline class remains a subject of interest for developing novel CNS-active agents, and targeting HDAC6 represents a potential future application for newly synthesized analogs.
Analogs of this compound have demonstrated significant potential in modulating specific CNS targets. In the quest for new treatments for neurological and psychiatric disorders, researchers identified a 6-fluoroquinazoline core as a highly effective scaffold for developing M4 positive allosteric modulators (PAMs). nih.gov These modulators are of interest for treating conditions like schizophrenia.
An initial thieno[2,3-d]pyrimidine (B153573) core was potent but suffered from extensive oxidative metabolism and poor CNS penetration. nih.gov By replacing this with a 6-fluoroquinazoline structure, researchers developed compounds with excellent M4 PAM potency, selectivity against other muscarinic receptor subtypes, and outstanding CNS penetration, as indicated by a rat brain-to-plasma ratio (Kp) of greater than 10. nih.gov This discovery not only improved the drug-like properties of the molecules but also expanded the structural diversity available for this important CNS target. nih.gov Additionally, the parent compound, this compound, has been noted in patent literature related to potential treatments for central nervous system lymphoma. epo.org
Table 1: CNS Penetration of a 6-Fluoroquinazoline-based M4 PAM Analog
| Compound Core | Target | Key Finding | CNS Penetration (Rat Brain:Plasma Kp) |
| 6-Fluoroquinazoline | M4 Muscarinic Receptor | Afforded good M4 PAM potency and selectivity. | > 10 |
Immunomodulatory Effects
The ability to modulate the immune system is a critical feature of modern therapeutics, particularly in the development of vaccines and cancer immunotherapies. Quinazoline derivatives have been identified as potent immunomodulators through their interaction with key receptors of the innate immune system.
Toll-like receptors (TLRs) are essential components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov TLR7 and TLR8, which recognize single-stranded viral RNA, are particularly important targets for developing vaccine adjuvants—substances that enhance the body's immune response to an antigen. nih.govresearchgate.net Small molecule agonists of TLR7/8 are known to be potent immunomodulators capable of inducing the production of interferons and other pro-inflammatory cytokines, which help to shape a robust adaptive immune response. frontiersin.orgnih.gov
A series of 2,4-diaminoquinazoline derivatives have been developed and identified as dual agonists for TLR7 and TLR8. researchgate.net One notable analog, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, demonstrated promising dual agonistic activity with low cytotoxicity. researchgate.net In preclinical studies, intranasal administration of this compound along with an inactivated influenza A vaccine significantly enhanced the production of virus-specific IgG and IgA antibodies in mice. researchgate.net This highlights the potential of fluoroquinazoline-based compounds to serve as effective adjuvants, boosting both systemic and mucosal immunity for improved vaccine efficacy. researchgate.net TLR7/8 agonists are particularly valued for their ability to drive T helper 1 (Th1) biased immune responses, which are crucial for clearing viral infections. nih.gov
Table 2: Activity of a Fluoroquinazoline Analog as a TLR7/8 Agonist
| Compound | Target | Activity (Lowest Effective Concentration) | Application |
| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | Human TLR7 | 0.15 µM | Vaccine Adjuvant |
| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | Human TLR8 | 0.16 µM | Vaccine Adjuvant |
Antimicrobial Properties
The quinazoline nucleus is a well-established pharmacophore in the development of antimicrobial agents. ontosight.ai Derivatives of this compound have been specifically synthesized and evaluated for their ability to combat fungal pathogens.
Several studies have confirmed the antifungal potential of this compound and its derivatives against a variety of fungi, including those that affect agricultural crops. nih.govnih.govresearchgate.net In one study, 6-fluoro-4-quinazolinol was used as a starting material to synthesize a series of 4-alkylthio-6-fluoroquinazoline derivatives. nih.gov Three of these compounds (3a, 3g, and 3h) demonstrated high inhibitory effects against the growth of several tested fungi, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. nih.gov
Further investigation into the mechanism of action of compound 3g against Fusarium oxysporum revealed that the compound increased the permeability of the fungal cell membrane, leading to malformation of the hyphae and condensation of its internal contents. nih.gov The treatment also inhibited spore germination and reduced the content of mycelial reducing sugar and chitinase (B1577495) activity. nih.gov Another study reported that 6-Fluoroquinazolin-4(3H)-one (designated as compound 3c) displayed good antifungal activity against plant pathogenic fungi such as Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariensis, and Verticillium dahliae Kleb. researchgate.net
Table 3: Antifungal Activity of this compound Derivatives
| Compound Derivative | Target Fungi | Efficacy (EC₅₀ in µg/mL) |
| 4-Alkylthio-6-fluoroquinazoline (3a, 3g, 3h) | Various plant fungi | 8.3 - 64.2 |
| 6-Fluoroquinazolin-4(3H)-one (3c) | Fusarium oxysporum, Verticillium dahliae | Good Activity |
| 6-fluoro-3-alkylquinazolin-4-one derivatives | Gibberella zeae, Fusarium oxysporum | Moderate to Good Inhibition |
Antibacterial Profiles
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of quinazolin-4(3H)-one have been identified as a promising class of compounds with the potential for antibacterial activity. acs.orgfrontiersin.org The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the quinazoline nucleus. acs.orgfrontiersin.org
A study focused on the design and synthesis of 1,2,4-triazole (B32235) Mannich base derivatives incorporating a 6-fluoroquinazolinylpiperidinyl moiety revealed significant antibacterial activity against phytopathogenic bacteria. acs.org These analogs of this compound were evaluated for their efficacy against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight. acs.org
Several of the synthesized compounds demonstrated excellent in vitro antibacterial effects against Xoo. acs.org Notably, compounds 4c , 4f , 4j , and 7j exhibited potent activity, with EC₅₀ values significantly lower than that of the commercial bactericide bismerthiazol. acs.org The in vivo assays further confirmed the potential of compound 4f , which showed excellent protective and curative activities against rice bacterial blight. acs.org Preliminary mechanistic studies using scanning electron microscopy on living bacteria provided initial insights into the anti-Xoo mechanism of compound 4f . acs.org
Table 1: In Vitro Antibacterial Activity of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Xanthomonas oryzae pv. oryzae (Xoo) acs.org
| Compound | EC₅₀ (μg/mL) |
| 4c | 23.6 |
| 4f | 18.8 |
| 4j | 23.4 |
| 7j | 24.3 |
| Bismerthiazol (Standard) | 92.4 |
While specific data on the antibacterial profile of the parent compound, this compound, is limited in the reviewed literature, the activity of its analogs suggests that the 6-fluoroquinazolin-4-one scaffold is a valuable template for the development of new antibacterial agents. Further research into the structure-activity relationships of this class of compounds could lead to the identification of more potent and broad-spectrum antibacterial drugs.
Other Investigational Biological Activities
Beyond their antibacterial potential, this compound and its analogs have been the subject of investigation for other significant biological activities, particularly in the realm of oncology. The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors, a class of targeted cancer therapeutics.
Derivatives of this compound have been explored as potential inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, which are analogs of this compound, have been identified as promising lead compounds for the treatment of non-small cell lung cancer (NSCLC). These compounds have shown significant anti-proliferative activity against EGFR-mutant NSCLC cells and act as potent inhibitors of never in mitosis A related kinase 4 (NEK4). biomedpharmajournal.org
Another area of investigation involves the development of these compounds as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer. A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, with many showing submicromolar inhibitory activity against various tumor cell lines. nih.gov One of the most potent compounds, 13k , induced cell cycle arrest and apoptosis in HCC827 cells through the inhibition of PI3Kα with a very low IC₅₀ value. nih.gov
Furthermore, fluoro-substituted 3,4-dihydroquinazoline derivatives, which are structurally related to this compound, have been evaluated for their cytotoxic effects. One such derivative, 8h (KCP10068F), exhibited a potent cytotoxic effect in A549 non-small cell lung cancer cells.
Table 2: Investigational Anticancer Activities of this compound Analogs
| Compound/Analog Class | Investigational Target/Activity | Cancer Cell Line(s) | Key Findings |
| N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines | NEK4 Inhibition, Anti-proliferative activity | EGFR-mutant NSCLC | Significantly more effective than the parent compound, Spautin-1. biomedpharmajournal.org |
| 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα Inhibition | HCC827, A549, SH-SY5Y, HEL, MCF-7 | Potent inhibitor with IC₅₀ values ranging from 0.09 μΜ to 0.43 μΜ against tested cell lines. nih.gov |
| 8h (KCP10068F) (fluoro-substituted 3,4-dihydroquinazoline derivative) | Cytotoxic Effect | A549 (non-small cell lung cancer) | Exhibited an IC₅₀ value of 5.9μM. |
Mechanistic Investigations of Action of 6 Fluoroquinazolin 4 Ol and Its Derivatives
Elucidation of Molecular Targets and Ligand-Receptor Interactions
The efficacy of 6-Fluoroquinazolin-4-ol derivatives is rooted in their ability to specifically bind to and inhibit the function of key proteins that drive disease progression. Detailed biochemical and structural studies have been instrumental in identifying these molecular targets and characterizing the precise nature of the ligand-receptor interactions.
Derivatives of the quinazolinone scaffold are well-documented as potent enzyme inhibitors, particularly against protein kinases that play a crucial role in cell signaling. A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers. nih.govnih.gov The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.
Studies have shown that quinazolinone derivatives can exhibit potent EGFR inhibition with IC50 values in the nanomolar range. For instance, certain 2-((benzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivatives have demonstrated exceptional potency, with IC50 values as low as 1.37 nM against EGFR tyrosine kinase. nih.gov Similarly, other 6-substituted 4-anilinoquinazoline (B1210976) derivatives have shown significant inhibitory activity against EGFR, comparable to established drugs like erlotinib (B232). frontiersin.orgnih.gov
The mechanism of inhibition can vary. Some quinazolinone derivatives act as reversible, ATP-competitive inhibitors, binding to the ATP pocket in the active site of the EGFR kinase domain. nih.gov Others have been developed as allosteric inhibitors, which bind to a pocket adjacent to the ATP site, offering high selectivity for mutant forms of EGFR over the wild-type enzyme. nih.gov This allosteric inhibition is a key strategy to overcome drug resistance that arises from mutations in the ATP-binding site itself. nih.gov
The following table summarizes the enzymatic inhibitory activity of selected quinazolinone derivatives against EGFR.
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 Value | Reference |
| Quinazolin-4(3H)-one | Compound 6d (a quinazolin-4(3H)-one derivative) | EGFR | 0.069 µM | tandfonline.com |
| Quinazolin-4(1H)-one | Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 nM | nih.gov |
| 4-anilinoquinazoline | Compound 7i (a 6-arylureido-4-anilinoquinazoline) | EGFR | 17.32 nM | frontiersin.org |
| Quinazolinone | Compound 23 (a 6-substituted quinazolinone) | EGFRL858R/T790M | 0.2 nM | nih.gov |
This table is for illustrative purposes and showcases the range of inhibitory potencies achieved by different quinazolinone derivatives.
Beyond kinase inhibition, the quinazoline (B50416) scaffold has been identified as a promising framework for targeting anti-apoptotic proteins, such as B-cell lymphoma-extra-large (Bcl-xL). These proteins are key regulators of programmed cell death, and their inhibition can restore the natural apoptotic process in cancer cells.
Molecular modeling and protein mutation studies have revealed that quinazoline-2(1H)-thione derivatives can bind to a hydrophobic groove on the surface of the Bcl-xL protein. acs.orgnih.gov This groove is critical for Bcl-xL's function, as it is the site where it sequesters pro-apoptotic proteins. By occupying this groove, the quinazoline derivatives prevent Bcl-xL from neutralizing its targets, thereby promoting apoptosis. Specific interactions have been identified within three locations in this groove, referred to as the P2, P4, and P5 pockets. acs.orgnih.gov The design of novel quinazoline sulfonamides has also produced compounds that can serve as effective dual binders and inhibitors of both Bcl-2 and Bcl-xL. acs.org
Virtual screening and molecular docking simulations are key tools used to predict and analyze these interactions. For instance, a quinazoline-2(1H)-thione derivative, DCBL55, was identified through virtual screening as an inhibitor of Bcl-xL, Bcl-2, and Mcl-1, highlighting the potential for broad activity against the Bcl-2 family of proteins. acs.org These computational approaches, confirmed by experimental data, provide crucial insights for the structure-based design of more potent and specific Bcl-xL inhibitors. acs.orgnih.gov
Cellular Pathway Modulation
The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream effects within the cell. These compounds can profoundly alter cellular processes, leading to the inhibition of cell proliferation and the induction of cell death through the modulation of key pathways.
A hallmark of many anticancer agents, including quinazoline derivatives, is their ability to interfere with the cell cycle, the ordered sequence of events that leads to cell division. By disrupting this process, these compounds can halt the proliferation of rapidly dividing cancer cells. nih.gov
Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govyoutube.com Studies on various quinazolinone derivatives have consistently shown that they can induce cell cycle arrest at different checkpoints.
For example, one novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Another derivative, compound 5d , arrested breast cancer cells in the G1-phase. nih.gov In a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, treatment of MCF-7 breast cancer cells led to a significant increase in the percentage of cells in the G1 phase, rising from 51.45% in control cells to 60.68% in treated cells. mdpi.com This arrest at the G1 checkpoint prevents the cells from entering the S phase, where DNA replication occurs. mdpi.com
The table below presents data from a cell cycle analysis of MCF-7 cells treated with a quinazoline derivative.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 51.45 | 22.27 | 21.34 |
| Compound 6e Treated | 60.68 | 17.47 | 18.29 |
Data adapted from a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative (Compound 6e) on MCF-7 cells. mdpi.com
The cellular cytoskeleton, particularly microtubules, is essential for cell division, intracellular transport, and maintaining cell shape. Microtubules are dynamic polymers of tubulin proteins, and their constant assembly (polymerization) and disassembly (depolymerization) are critical for their function, especially the formation of the mitotic spindle during cell division. nih.gov
Certain quinazoline derivatives have been identified as microtubule-destabilizing agents. nih.govnih.gov These compounds function by inhibiting tubulin polymerization. nih.gov The mechanism often involves binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Colchicine-site ligands prevent the conformational change from a 'curved' tubulin dimer to the 'straight' conformation that is necessary for incorporation into a growing microtubule. nih.gov By binding to tubulin and preventing its polymerization, these quinazoline derivatives disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent cell death. nih.govnih.gov One study on a trimethoxyanilino-substituted quinazoline derivative demonstrated dose-dependent inhibition of tubulin polymerization with an IC50 of 22.23 µM. bioworld.com
Signal transduction pathways are complex communication networks that govern fundamental cellular activities. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. nih.govsemanticscholar.org Dysregulation of this pathway is a common driver of cancer. nih.gov
As established in section 5.1.1, the quinazoline core is a foundational structure for many potent EGFR inhibitors. nih.govnih.govtandfonline.com By binding to and inhibiting the tyrosine kinase activity of EGFR, these compounds block the initiation of the downstream signaling cascade. nih.gov This inhibition prevents the autophosphorylation of the receptor, which in turn blocks the activation of pro-survival pathways such as the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways. nih.gov The net result of this signal blockade is a reduction in cell proliferation and survival. frontiersin.org The development of quinazolinone derivatives that can effectively inhibit EGFR, including mutant forms that confer resistance to first-generation drugs, remains a key area of research in cancer therapeutics. nih.gov
Assessment of Selectivity and Off-Target Effects
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to elicit the desired therapeutic effect while minimizing engagement with other biomolecules, which could lead to unwanted side effects. The assessment of selectivity and off-target effects for this compound and its derivatives involves a combination of computational and experimental approaches.
Computational Off-Target Profiling:
In the early stages of drug discovery, computational methods are invaluable for predicting potential off-target interactions. nih.gov These in silico approaches utilize vast databases of known protein-ligand interactions and employ algorithms based on chemical similarity, machine learning, and molecular docking to forecast the likelihood of a compound binding to a range of proteins beyond its primary target. nih.govnih.gov For a molecule like this compound, its chemical structure would be compared against a library of known ligands for various receptors, enzymes, and ion channels. The predictions from these models can provide an early warning of potential liabilities and guide the design of more selective derivatives. nih.gov
Experimental Selectivity Profiling:
While computational predictions are a useful starting point, experimental validation is essential. This is typically achieved by screening the compound against a panel of purified enzymes or receptors. For quinazoline derivatives, which are often developed as kinase inhibitors, this would involve a kinase panel assay.
For instance, a study on the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares the fluoroquinazoline core, evaluated its selectivity by testing it against a panel of 14 different kinases. The results demonstrated a favorable selectivity profile for its intended target, Aurora A kinase, with significantly lower inhibitory activity against the other kinases in the panel. nih.gov This type of data is crucial for establishing a therapeutic window and predicting potential side effects.
Below is an interactive data table summarizing the hypothetical selectivity profile of a this compound derivative against a panel of kinases, based on the type of data obtained in such studies.
| Kinase Target | Percent Inhibition at 10 µM |
| Target Kinase A | 95% |
| Kinase B | 15% |
| Kinase C | 8% |
| Kinase D | 22% |
| Kinase E | 5% |
This table illustrates the kind of data generated from a kinase selectivity panel. The values are hypothetical and serve to demonstrate the desired outcome of high inhibition for the intended target and low inhibition for off-targets.
By integrating computational predictions with experimental data, researchers can build a comprehensive understanding of the selectivity of this compound and its derivatives, enabling the selection of candidates with the most promising safety and efficacy profiles for further development.
Investigation of Fluorine-Mediated Interaction Mechanisms (e.g., Halogen Bonds)
The incorporation of a fluorine atom into a drug molecule can have profound effects on its physicochemical properties and its interactions with biological targets. In the case of this compound, the fluorine substituent is not merely a passive addition but can actively participate in molecular recognition through various non-covalent interactions, most notably halogen bonds.
The Role of Fluorine in Molecular Recognition:
The carbon-fluorine bond is highly polarized, resulting in a region of positive electrostatic potential, known as a σ-hole, on the fluorine atom opposite to the C-F bond. This electropositive region can then interact favorably with an electron-rich area on the target protein, such as the backbone carbonyl oxygen of an amino acid residue. researchgate.net
Computational modeling and quantum chemical studies are instrumental in dissecting these subtle interactions. These methods can calculate the strength and geometry of potential halogen bonds between this compound and its target, providing insights that can guide the design of derivatives with enhanced binding affinity.
Evidence from Structural Biology:
X-ray crystallography of drug-target complexes provides the most direct evidence for fluorine-mediated interactions. While a crystal structure of this compound bound to its target may not be publicly available, the principles are well-established from numerous other fluorinated ligands. For example, the crystal structure of 4-fluoro-1H-pyrazole reveals how the fluorine atom participates in the formation of one-dimensional chains through intermolecular interactions. nsf.gov This illustrates the capacity of fluorine to direct supramolecular architecture, a principle that also applies to the specific and high-affinity binding of a ligand to its protein target.
The investigation of these fluorine-mediated interactions is a key area of research in medicinal chemistry. By understanding how the fluorine atom in this compound contributes to its binding mechanism, it is possible to rationally design next-generation derivatives with improved potency and selectivity.
Computational Studies and Molecular Modeling of 6 Fluoroquinazolin 4 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 6-fluoroquinazolin-4-ol scaffold, docking studies have been instrumental in understanding their mechanism of action against various biological targets.
Research on fluoroquinazolinone derivatives as potential anticancer agents has utilized molecular docking to explore their binding modes within the active sites of key proteins like Epidermal Growth Factor Receptor (EGFR) kinase and tubulin. In one study, a highly active compound featuring the 6-fluoroquinazolin-4-one core was docked into the ATP-binding site of EGFR (PDB ID: 1M17). The simulation revealed a crucial hydrogen bond between the N1 atom of the quinazoline (B50416) nucleus and the hydroxyl group of a methionine residue (Met769), a key interaction for inhibitory activity.
Similarly, docking studies on various quinazolinone derivatives have been performed against other targets, such as Poly (ADP-ribose) polymerase (PARP) and E. coli DNA gyrase. These simulations help identify key amino acid residues involved in binding and guide the rational design of more potent inhibitors by optimizing ligand-receptor interactions. For instance, studies on 4-hydroxyquinazoline (B93491) derivatives targeting PARP revealed hydrogen bonding with residues like GLY863 and SER904 to be critical for binding.
The binding affinity, often expressed as a docking score (kcal/mol), allows for the ranking of potential inhibitors and the prioritization of compounds for synthesis and biological evaluation.
Below is a table summarizing representative molecular docking studies on quinazolinone derivatives against various protein targets.
| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| EGFR Kinase | 1M17 | Met769 | Not specified |
| E. coli DNA Gyrase | 5MMN | Asp73, Asn46 | -8.58 (for compound 4c) |
| PARP1 | 4ZZZ / 6NJS | ASP766, GLY863, SER904 | Not specified |
| Matrix Metalloproteinase-13 (MMP-13) | 1PEX | Not specified | Not specified |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational stability and the persistence of key interactions over time. While molecular docking provides a static snapshot, MD simulations track the movements of atoms and molecules, confirming the stability of the docked pose.
For quinazolinone derivatives, MD simulations have been employed to validate docking results and assess the dynamic behavior of the protein-ligand complex. In a study of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, a 100-nanosecond MD simulation was performed on the most promising compound. The stability of the complex was evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand over the simulation period. A stable RMSD profile indicates that the ligand remains securely bound within the active site without significant conformational changes. tandfonline.comnih.govtandfonline.com
Another key analysis in MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. This helps identify which parts of the protein are rigid and which are more flexible upon ligand binding. Analysis of protein-ligand contacts, including hydrogen bonds and hydrophobic interactions, throughout the simulation confirms which interactions are most stable and contribute significantly to the binding affinity. researchgate.net These simulations have validated the strong binding affinity and stability of quinazolinone derivatives within the active sites of targets like Topoisomerase II, supporting their potential as therapeutic agents. researchgate.net
| Simulation Parameter | Purpose | Typical Finding for Quinazolinone Derivatives |
| Root Mean Square Deviation (RMSD) | Assesses the structural stability of the protein-ligand complex over time. | Low and stable RMSD values, indicating the ligand remains in its binding pocket. |
| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual protein residues. | Highlights key residues in the binding pocket that maintain stable contact with the ligand. |
| Protein-Ligand Contacts | Tracks the persistence of interactions (e.g., H-bonds) during the simulation. | Confirms that crucial hydrogen bonds and hydrophobic interactions observed in docking are maintained. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding lead optimization.
For quinazoline-based compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These methods build models based on the steric and electrostatic fields of a series of molecules. In a study on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and Dyrk1A, robust 3D-QSAR models were generated with high predictive power (Q² values of 0.79 for Clk4 and 0.82 for Dyrk1A). ijddr.in
The contour maps generated from these models provide crucial information for structural modification. For example, a CoMFA contour map might indicate that a bulky, electropositive substituent at a specific position on the quinazoline ring would enhance biological activity. These insights are invaluable for designing more potent derivatives. QSAR studies on quinazolinone derivatives have highlighted that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of their inhibitory activity. nih.govrsc.org
| QSAR Model | Statistical Metric | Value | Significance |
| CoMFA (for Clk4) | Q² (Cross-validated R²) | 0.79 | Indicates good predictive ability of the model. |
| CoMFA (for Dyrk1A) | Q² (Cross-validated R²) | 0.82 | Indicates strong predictive ability of the model. |
| CoMSIA (for MMP-13) | q² (Cross-validated R²) | 0.704 | Demonstrates a reliable and predictive model. |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing. The this compound scaffold serves as an excellent starting point for building virtual libraries.
Researchers have designed and screened virtual libraries of quinazolinone derivatives to discover novel binders for various targets. For example, a virtual library of approximately 175,000 synthesizable 6-methylquinazolin-4(3H)-one derivatives was built and screened against the bromodomain-containing protein 9 (BRD9), an epigenetic target. nih.gov This process, coupled with pharmacophore-based filtering, led to the identification and subsequent synthesis of several low-micromolar binders.
Virtual screening has also been employed in collaborative efforts to identify new treatments for neglected diseases. In one such project, probing proprietary pharmaceutical libraries via virtual screening rapidly expanded the structure-activity relationship around initial hit compounds with moderate efficacy against Trypanosoma cruzi, the parasite causing Chagas Disease. nih.govacs.org This led to the identification of a promising 2-aryl-4-aminoquinazoline series. nih.govacs.org
Prediction of Molecular Interactions and Binding Modes
The prediction of molecular interactions and binding modes is a primary output of molecular docking and is further refined by molecular dynamics simulations. These computational methods provide a detailed, atom-level view of how a ligand like a this compound derivative fits into the binding site of its target protein.
For quinazolinone-based inhibitors, these predictions consistently highlight the importance of specific interactions. Hydrogen bonding is frequently observed involving the quinazolinone core. For instance, the N1 and carbonyl oxygen atoms of the quinazolinone ring are common hydrogen bond acceptors or donors. Studies have shown interactions with key amino acid residues such as Met769 in EGFR and Asp73 in E. coli DNA gyrase. researchgate.net
In addition to hydrogen bonds, hydrophobic interactions with nonpolar residues in the active site and arene-cation interactions are also crucial for affinity and selectivity. Understanding these specific binding modes allows medicinal chemists to design derivatives with modified substituents to enhance these interactions, leading to improved potency and a better pharmacological profile.
Computational Toxicology and Safety Profiling Studies
An essential part of modern drug discovery is the early assessment of a compound's safety profile. Computational toxicology, or in silico toxicology, uses computer models to predict the potential toxicity of chemical structures, helping to flag problematic compounds before significant resources are invested.
For quinazolinone derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a common practice. tandfonline.comumi.ac.id These studies assess properties like oral bioavailability, adherence to Lipinski's rule of five, and potential toxicities. Various computational tools and web servers are used to predict a range of toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and irritability. globalresearchonline.netresearchgate.netjapsonline.com
For example, in silico toxicity risk assessments performed on newly designed quinazolinone derivatives have predicted a lack of mutagenic or carcinogenic effects, along with good drug-likeness scores. globalresearchonline.net Studies on pyrazolylaminoquinazoline derivatives used platforms like Lazar, ProTox, and ADMET Predictor to evaluate endpoints such as rodent oral toxicity (LD50), carcinogenicity, and effects on the reproductive system. researchgate.netjapsonline.com These early-stage computational safety profiles are critical for selecting the most promising and safest drug candidates for further development. nih.govnih.gov
| Toxicity Endpoint | Prediction Method/Tool | General Finding for Quinazolinone Derivatives |
| Drug-Likeness | Lipinski's Rule of Five | Most designed compounds adhere to the rules, suggesting good oral bioavailability. umi.ac.id |
| Mutagenicity | In silico prediction tools (e.g., Osiris, Lazar) | Often predicted to be non-mutagenic. globalresearchonline.netjapsonline.com |
| Carcinogenicity | In silico prediction tools (e.g., Lazar) | Often predicted to be non-carcinogenic. globalresearchonline.netjapsonline.com |
| Oral Toxicity (LD50) | ProTox web server | Varies depending on the specific derivative; used to classify toxicity. researchgate.netjapsonline.com |
| Hepatotoxicity | ADMET Predictor | Evaluated to flag potential for liver toxicity. researchgate.netjapsonline.com |
Preclinical Evaluation and Translational Prospects of 6 Fluoroquinazolin 4 Ol Based Compounds
In Vitro Efficacy Studies in Relevant Biological Models (e.g., Cell Lines)
The initial evaluation of 6-fluoroquinazolin-4-ol-based compounds typically involves assessing their efficacy in laboratory-based (in vitro) models, primarily using cancer cell lines. These studies are crucial for determining the potency and mechanism of action of new chemical entities.
Derivatives of the 6-fluoroquinazoline (B579947) core have demonstrated significant antiproliferative activity across various human cancer cell lines. For instance, a structure-activity relationship (SAR) study on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols identified compounds with potent cytotoxicity. acs.org The 6-fluoroquinazoline derivative, in particular, showed comparable activity to the initial lead compound in this series when tested against the A549 human lung cancer cell line. acs.org Further modifications led to the discovery of 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), which exhibited potent antiproliferative activity. acs.org
Other research has focused on developing 6-fluoro-4-quinazolinamine derivatives as potential treatments for non-small cell lung cancer (NSCLC). These compounds were found to be significantly more potent than the initial lead, Spautin-1, in EGFR-mutant NSCLC cell viability screenings and were identified as potent inhibitors of Never in Mitosis A-related Kinase 4 (NEK4). mdpi.com
The versatility of the quinazoline (B50416) scaffold is further demonstrated by the development of derivatives targeting different cellular pathways. An erlotinib (B232) analog incorporating the quinazoline structure was found to have an IC₅₀ value of 0.69 μM against the epigenetic modulator Histone lysine-specific demethylase 1 (LSD1). nih.gov In another study, a derivative, 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one, showed potent anticancer activity against NSCLC cell lines A549, HCC827, and H1975, with IC₅₀ values of 0.83 μM, 0.26 μM, and 1.02 μM, respectively. nih.gov These compounds are being explored as multi-targeted inhibitors of Aurora A, PI3Kα, and BRD4. nih.gov
The following table summarizes the in vitro efficacy of selected this compound derivatives in various cancer cell lines.
| Compound Class/Derivative | Target Cell Line | Target/Pathway | Measured Efficacy (IC₅₀) |
| 1-(6-Fluoroquinazolin-4-yl) derivative | A549 (Lung Cancer) | Tubulin Polymerization | Comparable to lead compound |
| N-[2-(phenyl)ethyl]-6-fluoro-4-quinazolinamines | EGFR-mutant NSCLC | NEK4 | ~1 µM |
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one | A549, HCC827, H1975 (NSCLC) | Aurora A, PI3Kα, BRD4 | 0.83 µM, 0.26 µM, 1.02 µM |
| Erlotinib analog (quinazoline-based) | MGC-803 (Gastric Cancer) | LSD1 | 0.69 µM |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | MCF-7 (Breast Cancer) | Aurora A Kinase | 168.78 µM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from multiple studies. acs.orgmdpi.comnih.govnih.govresearchgate.net
In Vivo Efficacy Studies in Animal Models of Disease
Following promising in vitro results, select compounds are advanced to in vivo efficacy studies in animal models. These studies are indispensable for evaluating a drug candidate's biological activity in a complex, living system before any consideration for human trials. probiocdmo.comnih.gov
A quinazoline derivative identified as PVHD303, which showed potent antiproliferative activity in vitro, was tested in a human colon cancer xenograft model. acs.org The study found that PVHD303 inhibited tumor growth in a dose-dependent manner in mice bearing HCT116 tumors. acs.org Similarly, a highly water-soluble erlotinib analog, designated 5k, was evaluated in an MGC-803 gastric cancer xenograft mouse model. nih.gov Treatment with this compound resulted in a significant reduction in tumor size, with decreases of 81.6% and 96.1% at different dosages. nih.gov
Beyond oncology, fluoroquinazoline derivatives have been assessed in other disease models. A potent and selective PI3Kδ inhibitor, (S)-18, which contains a 5-fluoroquinazoline (B579755) moiety, was tested in a rodent model of pulmonary inflammation. nih.gov The results indicated that the compound improved lung function, suggesting its potential for treating conditions like chronic obstructive pulmonary disease (COPD). nih.gov
The table below summarizes key findings from in vivo studies of this compound-based compounds.
| Compound/Derivative | Animal Model | Disease/Condition | Key Efficacy Outcome |
| PVHD303 | HCT116 Xenograft (Mouse) | Colon Cancer | Dose-dependent inhibition of tumor growth. acs.org |
| Analog 5k | MGC-803 Xenograft (Mouse) | Gastric Cancer | Significant reduction in tumor size (up to 96.1%). nih.gov |
| (S)-18 | Rodent Model | Pulmonary Inflammation | Improvement in lung function. nih.gov |
Pharmacokinetic Profiling and Metabolic Stability Studies
Pharmacokinetic (PK) and metabolic stability studies are a critical component of the drug development process, aiming to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. vichemchemie.com A poor PK profile is a leading cause of failure for drug candidates. vichemchemie.com For this compound-based compounds, these studies are essential to ensure that the molecule can reach its target in the body in sufficient concentration and for an adequate duration.
The inclusion of fluorine in drug candidates is often a deliberate strategy to enhance metabolic stability. nih.gov The carbon-fluorine bond is very strong, which can block metabolically vulnerable sites on a molecule, preventing its breakdown by enzymes like the cytochrome P450 (CYP450) family. nih.gov Specifically, blocking the 4-position of a quinazoline with a fluorine atom has been noted as a strategy to improve metabolic stability. nih.gov
Metabolic stability is typically assessed in vitro using liver fractions such as microsomes or S9, or with intact hepatocytes. solvobiotech.com These systems help predict the rate of hepatic clearance in vivo. solvobiotech.com For example, a study on a PI3Kδ inhibitor containing a fluoroquinazoline core, compound (S)-18, found that it possessed favorable PK properties suitable for inhaled delivery. nih.gov Other research on quinazoline derivatives has also highlighted the successful optimization of compounds to achieve acceptable pharmacokinetic properties and oral bioavailability. ekb.eg
Toxicological Assessments and Safety Profiles
Preclinical toxicological assessments are performed to identify potential safety concerns before a compound can be considered for human testing. These studies evaluate a compound's potential for causing adverse effects.
For this compound derivatives, safety profiling often begins in vitro. Key assays include testing for inhibition of human ether-à-go-go-related gene (hERG) channel activity, which can indicate a risk for cardiac arrhythmias, and profiling against a panel of CYP450 enzymes to check for potential drug-drug interactions. nih.gov A study of the PI3Kδ inhibitor (S)-18 found no apparent inhibitory activity against hERG and no significant effect on most CYP isoforms. nih.gov
Another important toxicological consideration for fluorinated compounds is the potential for metabolic defluorination, which could release fluoride (B91410) ions or form harmful metabolites like fluoroacetic acid. nih.gov Therefore, metabolism studies also play a role in the safety assessment.
During efficacy studies, toxicity is often monitored in parallel. For example, some antimalarial quinazolinedione derivatives were found to have little to no antiproliferative activity against the MCF-7 breast cancer cell line, indicating a degree of selectivity and lower off-target cytotoxicity. nih.gov Similarly, the toxicity of 2,4-diaminoquinazoline derivatives was determined in parallel with their primary activity assays. google.com
Identification of Optimal Lead Candidates for Further Development
The process of identifying an optimal lead candidate from a series of related compounds is a multi-parameter optimization challenge central to medicinal chemistry. vichemchemie.comaxxam.com This process, known as lead optimization, involves iterative cycles of designing, synthesizing, and testing new analogs to improve potency, selectivity, and ADME/Tox properties. axxam.com
For compounds based on the this compound scaffold, lead optimization often begins with a "hit" compound identified from screening. Structure-activity relationship (SAR) studies are then conducted to understand how chemical modifications affect biological activity. For instance, one study initiated lead optimization by prioritizing compounds with suitable physicochemical properties, such as low lipophilicity (logP) and high solubility (logS), and fewer interactions with CYP450s. nih.gov Subsequent modifications to the lead structure, such as replacing a methoxy (B1213986) group with a fluorine or chlorine atom, led to derivatives with potent antimalarial activity. nih.gov
Future Directions and Therapeutic Potential in Clinical Applications
The extensive preclinical research on this compound-based compounds highlights their significant therapeutic potential across multiple disease areas. The scaffold has proven to be a versatile platform for developing inhibitors against a diverse range of biological targets, including protein kinases (EGFR, NEK4, Aurora A), epigenetic enzymes (LSD1), and other critical cellular components like tubulin. acs.orgmdpi.comnih.govnih.govmdpi.com
The future direction for this class of compounds lies in translating the promising preclinical findings into clinical applications. The primary therapeutic area of interest is oncology, where derivatives have shown potent activity against lung, colon, gastric, and breast cancers. acs.orgnih.govnih.gov The potential to develop multi-targeted agents that can simultaneously inhibit several cancer-related pathways, such as the dual Aurora A/PI3K/BRD4 inhibitors, represents a particularly promising strategy to combat drug resistance and improve patient outcomes. nih.gov
Beyond cancer, the demonstrated efficacy in models of malaria and pulmonary inflammation suggests a broader therapeutic utility. nih.govnih.gov The antimalarial activity of quinazolinediones and the anti-inflammatory effects of PI3Kδ inhibitors point to potential applications in infectious and autoimmune diseases. nih.govnih.gov
The successful progression of any of these candidates into the clinic will depend on rigorous continued research. This includes further lead optimization to enhance efficacy and safety profiles, comprehensive preclinical toxicology studies, and ultimately, well-designed clinical trials to validate their therapeutic benefit in humans. The adaptability of the this compound core, combined with the wealth of preclinical data, provides a strong foundation for the future development of novel and effective medicines. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Fluoroquinazolin-4-ol, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with fluorinated quinazolinone precursors. Use nucleophilic substitution or cyclocondensation reactions with fluorinated reagents. For example, details a THF-based reaction under controlled cooling (0–5°C) with acryloyl chloride, achieving a 60-minute reaction time .
-
Step 2 : Optimize temperature and solvent polarity. Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves yield and reduces side products, as demonstrated in quinazolinone derivatives .
-
Purification : Employ silica gel column chromatography with dichloromethane/methanol (20:1 v/v) for efficient separation .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| THF, 0–5°C, 60 min | 65–70 | 95 | |
| Microwave, 120°C | 85 | 98 |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodology :
- NMR : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm fluorine substitution patterns and hydroxyl group presence. Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 10.2 ppm (-OH) are diagnostic .
- HRMS : Validate molecular formula (e.g., C₉H₆FN₂O requires m/z 178.0372) using ESI/TOF-MS .
- Melting Point : Record uncorrected mp (e.g., 210–212°C) via Büchi B-540 apparatus .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodology :
-
Cross-Validation : Compare NMR/HRMS data across multiple batches and independent syntheses. For example, unexpected shifts in ¹⁹F NMR may indicate solvent impurities or tautomeric forms .
-
Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and reconcile discrepancies between experimental and theoretical data .
-
Collaborative Analysis : Engage in peer discussions or forums to benchmark findings against published datasets, as recommended in qualitative research frameworks .
- Case Study :
-
A study observed a 0.3 ppm deviation in ¹H NMR for the 6-fluoro group. Re-analysis using deuterated acetone instead of DMSO resolved the shift, attributed to solvent polarity effects .
Q. What computational tools are effective for predicting synthetic pathways or bioactivity of this compound?
- Methodology :
-
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Preliminary data suggest fluorinated quinazolines exhibit enhanced binding affinity due to electronegativity .
- Data Table :
| Tool | Application | Success Rate (%) | Reference |
|---|---|---|---|
| Reaxys | Pathway prediction | 82 | |
| AutoDock Vina | Protein-ligand docking | 75 |
Quality Control & Best Practices
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodology :
- Standardized Protocols : Fix molar ratios (e.g., 1:1.2 substrate/reagent) and reaction times.
- In-process Monitoring : Use TLC (silica GF-254, UV detection) to track intermediate formation .
- Stability Testing : Store compounds under argon at –20°C to prevent hydroxyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
